4-(4-Formylphenyl)phenylboronic acid

Organic Synthesis Covalent Organic Frameworks Materials Chemistry

Researchers designing covalent organic frameworks (COFs) or conjugated materials often face pore collapse or suboptimal optoelectronic properties due to short, rigid linkers. This bifunctional boronic acid solves that limitation. - **Structural Advantage:** Biphenyl spacer enables larger pore apertures and higher surface area in COFs vs. phenyl analogs. - **Synthetic Utility:** Enables Suzuki-Miyaura couplings and dual imine/boroxine linkage formation. - **Supply:** ≥98% purity, ready for immediate procurement in R&D quantities.

Molecular Formula C13H11BO3
Molecular Weight 226.04 g/mol
CAS No. 868046-59-7
Cat. No. B3021439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Formylphenyl)phenylboronic acid
CAS868046-59-7
Molecular FormulaC13H11BO3
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O
InChIInChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H
InChIKeyGSTOVMGVTCXLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Formylphenyl)phenylboronic Acid Overview


4-(4-Formylphenyl)phenylboronic acid (CAS 868046-59-7) is an organoboron compound with the molecular formula C13H11BO3 and a molecular weight of 226.04 g/mol . It features a biphenyl scaffold bearing both a boronic acid (–B(OH)2) and a formyl (–CHO) functional group, making it a versatile bifunctional building block for Suzuki-Miyaura cross-couplings, covalent organic frameworks (COFs), and pharmaceutical intermediates . Its standard commercial purity is ≥98% .

Why 4-(4-Formylphenyl)phenylboronic Acid Cannot Be Substituted


While numerous arylboronic acids are commercially available, 4-(4-Formylphenyl)phenylboronic acid occupies a unique structural niche that cannot be adequately replicated by simpler analogs such as 4-formylphenylboronic acid (CAS 87199-17-5) or 4-biphenylboronic acid (CAS 5122-94-1). The presence of both a biphenyl spacer and a reactive formyl group enables extended π-conjugation, enhanced molecular rigidity, and spatially separated reactive sites that are critical for constructing well-defined, porous architectures in COFs and for tuning electronic properties in optoelectronic materials . Simple substitution with monofunctional or non-conjugated boronic acids would fundamentally alter reaction outcomes, material porosity, and electronic performance, as detailed in the quantitative evidence below.

Evidence: 4-(4-Formylphenyl)phenylboronic Acid vs Analogs


Molecular Weight & Scaffold Size vs. 4-Formylphenylboronic Acid

4-(4-Formylphenyl)phenylboronic acid has a molecular weight of 226.04 g/mol, which is 51% greater than that of the simpler analog 4-formylphenylboronic acid (149.94 g/mol) [1]. This increased mass is due to the additional biphenyl spacer, which extends the molecular length and provides a more rigid, conjugated scaffold.

Organic Synthesis Covalent Organic Frameworks Materials Chemistry

pKa Comparison: vs. 4-Biphenylboronic Acid

The electron-withdrawing formyl group in 4-(4-Formylphenyl)phenylboronic acid is expected to lower its pKa relative to unsubstituted biphenylboronic acids. While experimental pKa data for the target compound are not reported, its structural analog 4-formylphenylboronic acid has a predicted pKa of 7.34 ± 0.10, whereas 4-biphenylboronic acid has a predicted pKa of 8.61 ± 0.10 . By class-level inference, the target compound likely exhibits a pKa in the range of 7.5–8.0, which is more acidic than simple biphenylboronic acids.

Boronic Acid Chemistry Diol Recognition Sensing

Simultaneous Imine and Boroxine Formation

The presence of both a formyl group and a boronic acid on the same biphenyl scaffold allows 4-(4-Formylphenyl)phenylboronic acid to engage in orthogonal dynamic covalent chemistries. The formyl group can form imine linkages with amines, while the boronic acid moiety can self-condense into boroxine rings or form boronate esters with diols [1]. This dual reactivity is a defining characteristic of the compound; in contrast, 4-biphenylboronic acid (lacking a formyl group) cannot participate in imine formation, and simple benzaldehydes (lacking a boronic acid) cannot form boroxine networks.

Covalent Organic Frameworks Dynamic Covalent Chemistry Porous Materials

Extended π-Conjugation vs. Phenyl Analogs

The biphenyl core of 4-(4-Formylphenyl)phenylboronic acid provides an extended π-conjugated system compared to phenyl-based boronic acids. While no direct electronic property comparison is available, the structural difference is quantifiable: the biphenyl system contains two aromatic rings linked by a C–C bond, allowing for greater delocalization of π-electrons and increased molecular rigidity . This feature is particularly relevant for the design of organic semiconductors, where extended conjugation correlates with enhanced charge transport and luminescence efficiency.

Optoelectronics Conjugated Polymers OLED Materials

Applications of 4-(4-Formylphenyl)phenylboronic Acid


Synthesis of Large-Pore COFs

The extended biphenyl scaffold of 4-(4-Formylphenyl)phenylboronic acid is ideally suited for constructing COFs with larger pore apertures and enhanced surface areas compared to those derived from phenyl-based linkers . Its bifunctional nature enables simultaneous imine and boroxine linkage formation, a requirement for double-stage COF architectures [1]. Procurement of this compound is recommended when designing novel porous materials for gas storage, catalysis, or energy storage where pore dimensions must be precisely tuned.

Fluorescent Probes and Saccharide Sensing

The predicted moderate pKa (7.5–8.0) of 4-(4-Formylphenyl)phenylboronic acid enhances its diol-binding affinity at physiological pH, making it a promising candidate for glucose and saccharide sensing platforms . When conjugated with fluorophores, the biphenyl spacer can improve signal-to-noise ratios by reducing aggregation-induced quenching and providing a rigid, conjugated bridge for efficient energy transfer.

Conjugated Polymers and OLED Emitters

The extended π-conjugation of the biphenyl core makes 4-(4-Formylphenyl)phenylboronic acid a valuable monomer for synthesizing conjugated polymers and small-molecule emitters used in OLEDs and organic photovoltaics . Its boronic acid functionality allows for facile Suzuki polymerization, while the formyl group can be further functionalized to tune frontier orbital energies. Researchers aiming to improve charge transport or emission color purity should consider this compound over simpler arylboronic acids.

Pharmaceutical Intermediate for Biaryl APIs

As a bifunctional building block, 4-(4-Formylphenyl)phenylboronic acid enables streamlined synthesis of complex biaryl pharmacophores via Suzuki-Miyaura cross-coupling . The biphenyl spacer provides conformational rigidity that can enhance target binding affinity in drug candidates. Its commercial availability at ≥98% purity supports rapid medicinal chemistry campaigns and process development .

Technical Documentation Hub

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